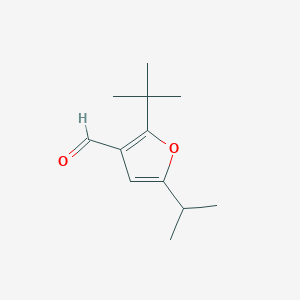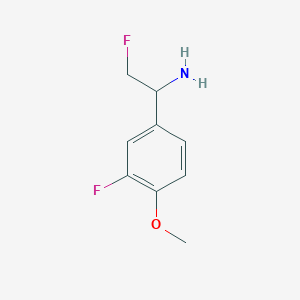
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2NO It is a fluorinated amine derivative, characterized by the presence of both fluoro and methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a fluoro group is introduced into the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluoro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted ketones, while reduction can produce fluoro-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro groups enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1-(4-methoxyphenyl)ethylamine: Similar structure but with the fluoro group at a different position.
4-Fluoro-2-(methylamino)methylphenol: Contains a methylamino group instead of an ethylamine group.
2-(2-Fluoro-5-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride: A more complex structure with additional functional groups.
Uniqueness
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct chemical and biological properties. This unique arrangement enhances its potential as a versatile intermediate in various synthetic pathways and applications.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8H,5,12H2,1H3 |
InChI-Schlüssel |
XHCYEDLEHIOKSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CF)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


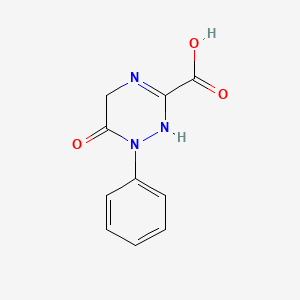
![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine](/img/structure/B13227056.png)
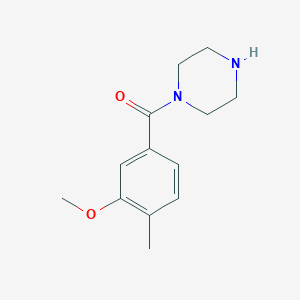
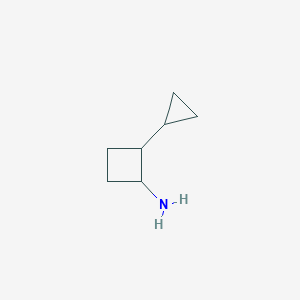
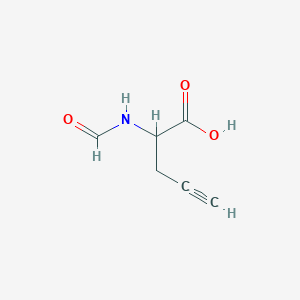
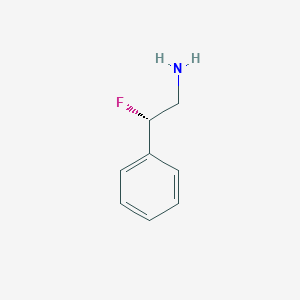
![6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)

![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
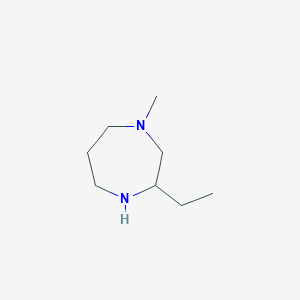
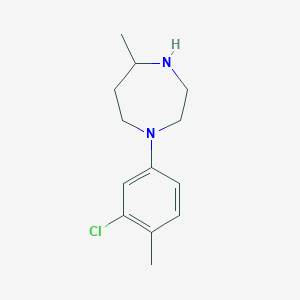
![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
